molecular formula C5H4N2O2 B130354 Pyridazine-4-carboxylic Acid CAS No. 50681-25-9

Pyridazine-4-carboxylic Acid

Cat. No. B130354
CAS RN: 50681-25-9
M. Wt: 124.1 g/mol
InChI Key: JUSIWJONLKBPDU-UHFFFAOYSA-N
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Description

Pyridazine-4-carboxylic acid is a compound that has been synthesized through various methods, including the high-yield catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid . It is a heterocyclic compound that features both a pyridazine ring and a carboxylic acid functional group. This structure is significant as it forms the basis for further chemical transformations and has implications in the development of pharmaceuticals due to its potential antibacterial properties .

Synthesis Analysis

The synthesis of pyridazine-4-carboxylic acid and its derivatives has been explored in several studies. A notable method involves the catalytic hydrogenation of dichloropyridazine carboxylic acid, which yields pyridazine-4-carboxylic acid in high purity . Additionally, the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound followed by intramolecular azo coupling has been used to create fluorescent pyridazine derivatives . These methods demonstrate the versatility of pyridazine-4-carboxylic acid as a precursor for various chemical reactions.

Molecular Structure Analysis

The molecular structure of pyridazine-4-carboxylic acid derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. The crystal structure of pyridazine-3,6-dicarboxylic acid, a related compound, reveals that the carboxylic acid groups are nearly coplanar with the pyrazine ring, indicating a high degree of planarity in the molecule . This planarity is crucial for the formation of hydrogen bonds and supramolecular assemblies in the solid state .

Chemical Reactions Analysis

Pyridazine-4-carboxylic acid undergoes various chemical reactions, including Claisen condensation to yield esters and reactions with urea, thiourea, phenylhydrazine, and hydroxylamine . These reactions expand the utility of the compound, allowing for the synthesis of a wide range of derivatives with potential biological activity. For instance, the synthesis of 4-acyl-pyrazoles from 4-acyl-2,3-furandiones demonstrates the reactivity of pyridazine derivatives and their conversion into compounds with significant antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine-4-carboxylic acid derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds. These properties are essential for the self-assembly of supramolecular structures and the interaction with metal ions to form metal-containing supramolecular complexes . The planarity of the pyridazine ring and its substituents also affects the compound's reactivity and its potential to form stable crystal structures .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

Pyridazine derivatives, including Pyridazine-4-carboxylic Acid, have been extensively studied for their role as enzyme inhibitors. A study by Taslimi et al. (2019) reported that substituted pyrazole[3,4-d]pyridazine derivatives are effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings highlight the potential of pyridazine compounds in developing new medicinal agents for various biological targets (Taslimi et al., 2019).

Antimicrobial Activity

Research by Cetin and Bildirici (2016) demonstrated the synthesis of pyrazole derivatives, including those with pyridazine structures, showing significant antibacterial activity against various bacteria. This suggests that pyridazine-4-carboxylic acid derivatives could be explored for developing new antibacterial agents (Cetin & Bildirici, 2016).

Structural Analysis and Thermal Properties

Świderski et al. (2020) and (2021) conducted studies on the structural and thermal properties of pyridazine derivatives. Their work provides insights into the stability and structural characteristics of pyridazine-4-carboxylic acid, useful for various scientific and industrial applications (Świderski et al., 2020); (Świderski et al., 2021).

Herbicidal and Cytotoxic Activities

Studies by Xu et al. (2008) and Mojahidi et al. (2010) explored the herbicidal and cytotoxic potential of pyridazine derivatives. These findings open up possibilities for the application of pyridazine-4-carboxylic acid in agricultural and cancer research (Xu et al., 2008); (Mojahidi et al., 2010).

Safety And Hazards

Pyridazine-4-carboxylic Acid may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Relevant Papers Several papers have been published on the topic of Pyridazine-4-carboxylic Acid and its derivatives . These papers cover a wide range of topics, including the synthesis and characterization of Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles , the biological activities of pyridazine and pyridazinone derivatives , and more.

properties

IUPAC Name

pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIWJONLKBPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375502
Record name Pyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4-carboxylic Acid

CAS RN

50681-25-9
Record name 4-Pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50681-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridazinecarboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938
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Synthesis routes and methods

Procedure details

The isodecyl ester of 4-carboxypyridazine was prepared using the general method of Example 17 from isodecanol and 4,5-dicarboxypyridazine. The product has a boiling range of 150°-160° C. at 0.4 mm of mercury pressure. The product was evaluated as an extractant for copper by the procedure of Example 1, and the results are listed in Table 1. The results show that this compound has inferior solubility to the corresponding isooctadecyl ester of Example 17.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
G Świderski, R Łyszczek, S Wojtulewski… - Inorganica Chimica …, 2020 - Elsevier
… the spectra of pyridazine-4-carboxylic acid complexes, more … aromatic system of pyridazine-4-carboxylic acid than pyridazine… In the case of pyridazine-4-carboxylic acid …
Number of citations: 7 www.sciencedirect.com
G Heinisch - Monatshefte für Chemie/Chemical Monthly, 1973 - Springer
… Pyridazine-4-carboxylic acid is prepared in high yield by catalytic hydrogenation of 3.6-dichloropyridazine-4-carboxylic acid. Claisen condensation of its ethyl ester with ethyl acetate …
Number of citations: 1 link.springer.com
G Świderski, M Kalinowska, A Jabłońska-Trypuć… - Journal of Molecular …, 2021 - Elsevier
… This effect is much stronger with pyridazine-4-carboxylic acid. The pEDA values for the analyzed acids are significantly higher than the index value for benzoic acid (pEDA = -0.068). …
Number of citations: 1 www.sciencedirect.com
WJ Leanza, HJ Becker, EF Rogers - Journal of the American …, 1953 - ACS Publications
… precipitate of pyridazine-4-carboxylic acid as white crystals, mp 230-235(dec.); yield 1.4 g. (56%). An analytical sample recrystallized twice from … Pyridazine-4-carboxylic acid (6.5 g.) was …
Number of citations: 46 pubs.acs.org
DE Murphy, PS Dragovich, BK Ayida, TM Bertolini… - Tetrahedron …, 2008 - Elsevier
A general procedure is described for the preparation of 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters (6-substituted-5-hydroxy-3(2H)-pyridazinone-…
Number of citations: 23 www.sciencedirect.com
W Starosta, J Leciejewicz - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… 2 Mmol of pyridazine-4-carboxylic acid were dissolved in 100 ml of hot water and boiled for two hours with small excess of Pb(OH) 2 . After cooling to room temperature the mixture was …
Number of citations: 6 scripts.iucr.org
R Nesi, S Chimichi, F De Sio… - Organic Magnetic …, 1983 - Wiley Online Library
… -chain tautomerism in S-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid, methyl 5-(o-… -(2-amino-1,2-dicyano~ylenecarbamoyl)pyridazine-4-carboxylic acid. This gave rise to 3’,4‘-…
G Adembri, S Chimichi, F De Sio, R Nesi… - Journal of the Chemical …, 1974 - pubs.rsc.org
… pyridazine-4-carboxylic acid (VII), which cyclised to 5- (benzimidazol-2-yl)pyridazine-4-… -5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid (XVII), whereas when refluxed with the …
Number of citations: 2 pubs.rsc.org
S Chimichi, R Nesi, M Scotton, C Mannucci… - Journal of the …, 1980 - pubs.rsc.org
… Lr., uv, and lH nmr spectral evidence demonstrated that 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid (4), for which the zwitterionic structure (4a) appeared the most likely in …
Number of citations: 5 pubs.rsc.org
W Starosta, J Leciejewicz - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… The title compound was obtained by boiling under reflux with stirring 50 ml of an aqueous solution containig 1 mmol of pyridazine-4-carboxylic acid (Aldrich) and 1 mmol of LiOH (Aldrich…
Number of citations: 2 scripts.iucr.org

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